2-Bromo-4-fluoro-5-formylbenzoic acid

Catalog No.
S13528526
CAS No.
M.F
C8H4BrFO3
M. Wt
247.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoro-5-formylbenzoic acid

Product Name

2-Bromo-4-fluoro-5-formylbenzoic acid

IUPAC Name

2-bromo-4-fluoro-5-formylbenzoic acid

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

InChI

InChI=1S/C8H4BrFO3/c9-6-2-7(10)4(3-11)1-5(6)8(12)13/h1-3H,(H,12,13)

InChI Key

COAUXPVZIGTHKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)F)C=O

2-Bromo-4-fluoro-5-formylbenzoic acid is an organic compound with the molecular formula C8H4BrFO3C_8H_4BrFO_3. It belongs to the class of benzoic acid derivatives, characterized by the presence of bromine and fluorine atoms along with a formyl group. This compound is notable for its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. The molecular weight of 2-Bromo-4-fluoro-5-formylbenzoic acid is approximately 247.02 g/mol, and its structure includes a carboxylic acid functional group, making it an important intermediate in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
  • Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.

Common Reagents and Conditions

  • Substitution: Sodium azide or potassium thiolate in polar solvents.
  • Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Research indicates that 2-Bromo-4-fluoro-5-formylbenzoic acid exhibits potential biological activity, particularly in enzyme interactions and metabolic pathways. Its unique functional groups allow it to act as a biochemical probe, making it useful in studying various biological processes. The compound may also have implications in drug development, especially for designing enzyme inhibitors.

The synthesis of 2-Bromo-4-fluoro-5-formylbenzoic acid typically involves multi-step organic reactions. A common approach includes:

  • Bromination: Starting with 4-fluoro-5-formylbenzoic acid, bromination is performed using bromine or bromine-containing reagents under controlled temperatures.
  • Purification: Subsequent purification steps are necessary to isolate the desired product.

Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability while ensuring high yield and purity of the final product .

2-Bromo-4-fluoro-5-formylbenzoic acid has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Used as a biochemical probe to study enzyme interactions.
  • Medicine: Investigated for its potential role in drug development, particularly for enzyme inhibitors.
  • Industry: Employed in producing advanced materials and specialty chemicals.

The interactions of 2-Bromo-4-fluoro-5-formylbenzoic acid with biological macromolecules are significant due to its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the formyl group can engage in hydrogen bonding. These interactions can modulate enzyme activity and influence various biochemical pathways, highlighting the compound's relevance in biochemical research .

Several compounds share structural similarities with 2-Bromo-4-fluoro-5-formylbenzoic acid. Notable examples include:

  • 2-Fluoro-5-formylbenzoic acid
    • Lacks the bromine substituent but retains the formyl group.
  • 4-Bromo-2-fluorobenzoic acid
    • Contains similar halogen substitutions but differs in the position of the formyl group.
  • 5-Bromo-2-fluoro-4-formylbenzoic acid
    • Similar structure but with different positioning of functional groups.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.93278 g/mol

Monoisotopic Mass

245.93278 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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